5-(Benzyloxy)-2-bromobenzaldehyde
Overview
Description
Organic compounds like “5-(Benzyloxy)-2-bromobenzaldehyde” are usually described by their molecular formula, structure, and functional groups. In this case, it appears to contain a benzyl ether group and an aldehyde group.
Synthesis Analysis
The synthesis of a compound often involves multiple steps, each with its own reactants, conditions, and mechanisms. The choice of methods would depend on the specific structure of the compound.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. The presence of the aldehyde group suggests that it might undergo reactions typical of carbonyl compounds, such as nucleophilic addition.Physical And Chemical Properties Analysis
These properties, including melting point, boiling point, solubility, and reactivity, can be determined through various experimental procedures.Scientific Research Applications
Synthesis of Novel Chalcones Derivatives
- Scientific Field: Pharmaceutical and Medicinal Chemistry .
- Application Summary: This compound is used in the synthesis of novel chalcones derivatives, which have wide applications in pharmaceutical and medicinal chemistry .
- Methods of Application: The compound is synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds are characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results: The synthesized compounds were screened for antimicrobial activity .
Synthesis of Xanthone Glucosides
- Scientific Field: Natural Product Chemistry .
- Application Summary: This compound is used in the synthesis of xanthone glucosides, which are secondary metabolites found in plants, fungi, lichens, and bacteria from a variety of families and genera .
- Methods of Application: The compound is refluxed with AlCl3 in benzene for 4 hours or heated with HI and Ac2O at 140°C .
- Results: Xanthones have a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties .
Synthesis of Chromane Derivatives
- Scientific Field: Medicinal Chemistry .
- Application Summary: This compound is used in the synthesis of chromane derivatives, which are studied as inhibitors of the salicylate synthase from M. tuberculosis .
- Methods of Application: The compound is isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .
- Results: The outcome of this application is not specified in the source .
Synthesis of Transition Metal Complexes
- Scientific Field: Inorganic Chemistry .
- Application Summary: This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands .
- Methods of Application: The compound is obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Results: The synthesized metal(II) complexes were evaluated for their in vitro antioxidant activity and found to be highly potent .
Benzylic Oxidations and Reductions
- Scientific Field: Organic Chemistry .
- Application Summary: This compound is involved in benzylic oxidations and reductions .
- Methods of Application: The compound is reduced either by catalytic hydrogenation or with reducing metals in acid .
- Results: The outcome of this application is not specified in the source .
Synthesis of Chromane Derivatives
- Scientific Field: Medicinal Chemistry .
- Application Summary: This compound is used in the synthesis of chromane derivatives .
- Methods of Application: The compound is isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .
- Results: The outcome of this application is not specified in the source .
Synthesis of Transition Metal Complexes
- Scientific Field: Inorganic Chemistry .
- Application Summary: This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands .
- Methods of Application: The compound is obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Results: The synthesized metal(II) complexes were evaluated for their in vitro antioxidant activity and found to be highly potent .
Benzylic Oxidations and Reductions
- Scientific Field: Organic Chemistry .
- Application Summary: This compound is involved in benzylic oxidations and reductions .
- Methods of Application: The compound is reduced either by catalytic hydrogenation or with reducing metals in acid .
- Results: The outcome of this application is not specified in the source .
Synthesis of Chromane Derivatives
- Scientific Field: Medicinal Chemistry .
- Application Summary: This compound is used in the synthesis of chromane derivatives .
- Methods of Application: The compound is isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .
- Results: The outcome of this application is not specified in the source .
Safety And Hazards
Safety data sheets (SDS) provide information on the hazards of a compound, as well as guidelines for its safe handling and disposal.
Future Directions
This could involve potential applications of the compound, based on its properties and reactivity. For example, if the compound shows biological activity, it might be studied further as a potential pharmaceutical.
Please consult a chemistry professional or refer to specific scientific literature for detailed information.
properties
IUPAC Name |
2-bromo-5-phenylmethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBOCIQJROMWLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446579 | |
Record name | 5-(Benzyloxy)-2-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-bromobenzaldehyde | |
CAS RN |
85604-06-4 | |
Record name | 5-(Benzyloxy)-2-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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